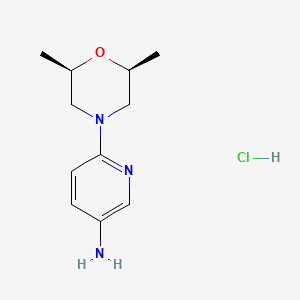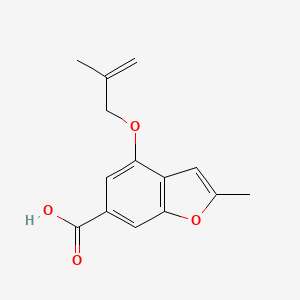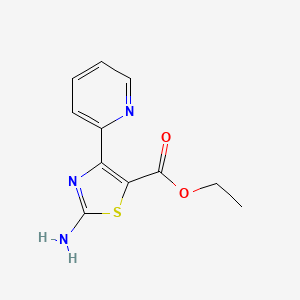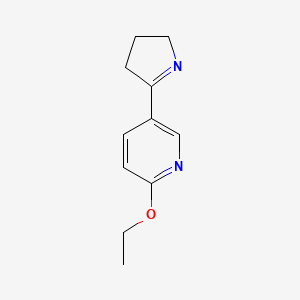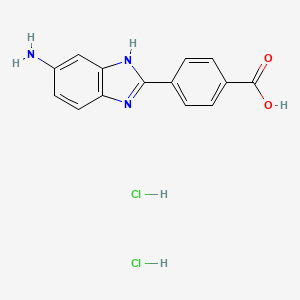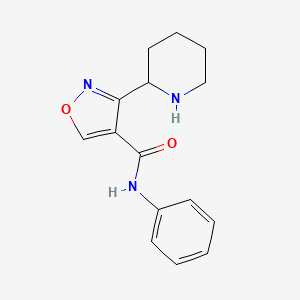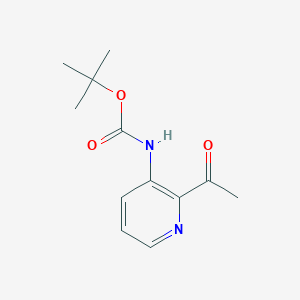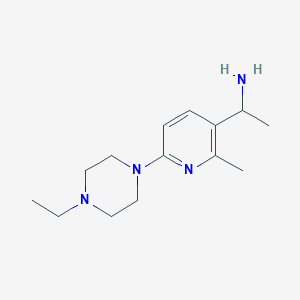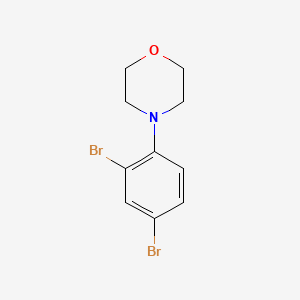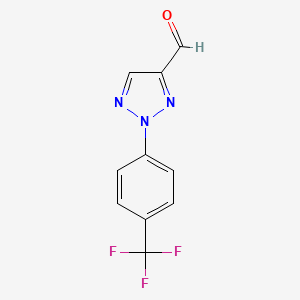![molecular formula C14H13N3O2S B11809120 2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)
2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-3-(メチルチオ)-4-(ピリジン-2-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンは、ピリジン環、ピロロ[3,4-c]ピリジンコア、およびさまざまな官能基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-メチル-3-(メチルチオ)-4-(ピリジン-2-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンの合成は、通常、多段階の有機反応を伴います。出発物質は、ピリジン誘導体やその他の有機化合物を含み、制御された条件下で環化、メチル化、およびチオール化反応を起こします。これらの変換を促進するため、特定の試薬と触媒が使用され、最終生成物の収率と純度が高くなります。
工業生産方法
工業環境では、この化合物の生産は、自動反応器と連続フロープロセスを使用した大規模合成を伴う場合があります。反応条件は、効率を最大化し、廃棄物を最小限に抑えるように最適化されます。工業方法も合成のスケーラビリティに焦点を当て、さまざまな用途に必要な量の化合物を生産できるようになっています。
化学反応の分析
反応の種類
2-メチル-3-(メチルチオ)-4-(ピリジン-2-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンは、次のようないくつかの種類の化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: 還元反応は、特定の官能基を対応する還元形に変換できます。
置換: さまざまな置換反応が発生する可能性があり、特にピリジン環とメチルチオ基で発生します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンをもたらす可能性がありますが、置換反応は新しい官能基を分子に導入できます。
科学的研究の応用
化学
化学では、2-メチル-3-(メチルチオ)-4-(ピリジン-2-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、有機合成における貴重な中間体となります。
生物学
生物学的研究では、この化合物は潜在的な生物学的活性を研究されています。研究者は、さまざまな生体分子との相互作用とその生物系への影響を調べます。
医学
医学では、この化合物は、その潜在的な治療的用途について探求されています。その構造は、特定の疾患に対する活性を有する可能性を示唆しており、薬理学的特性について研究されています。
産業
産業では、2-メチル-3-(メチルチオ)-4-(ピリジン-2-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンは、新素材や化学製品の開発に使用されています。そのユニークな特性は、さまざまな産業用途に適しています。
作用機序
2-メチル-3-(メチルチオ)-4-(ピリジン-2-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンの作用機序には、特定の分子標的との相互作用が関与します。これらの標的は、酵素、受容体、または他のタンパク質を含む場合があります。この化合物の構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます。これらの相互作用に関与する経路は、分子レベルでの化合物の影響を理解するために研究されています。
類似化合物との比較
類似化合物
2-メチル-3-(メチルチオ)-4-(ピリジン-2-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンに類似した化合物には、他のピリジンおよびピロロ[3,4-c]ピリジン誘導体があります。これらの化合物は構造的に類似していますが、官能基と全体的な特性が異なる場合があります。
独自性
2-メチル-3-(メチルチオ)-4-(ピリジン-2-イル)-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-1,6(5H)-ジオンを際立たせているのは、官能基の特定の組み合わせとそのユニークな構造です。この独自性は、さまざまな研究や産業用途のための貴重な化合物となる、その独自の化学的および生物学的特性に貢献しています。
特性
分子式 |
C14H13N3O2S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC名 |
2-methyl-3-methylsulfanyl-4-pyridin-2-yl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-17-13(19)8-7-10(18)16-12(11(8)14(17)20-2)9-5-3-4-6-15-9/h3-7,14H,1-2H3,(H,16,18) |
InChIキー |
IENRGMGSGKVCBE-UHFFFAOYSA-N |
正規SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=CC=N3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


